molecular formula C19H20BNO3 B1398032 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole CAS No. 439090-73-0

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole

Cat. No.: B1398032
CAS No.: 439090-73-0
M. Wt: 321.2 g/mol
InChI Key: BAEPPSMSKKCZGG-UHFFFAOYSA-N
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Description

“2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole” is a complex organic compound. It contains a benzo[d]oxazole core, which is a bicyclic system consisting of a benzene ring fused to an oxazole ring. Attached to this core is a phenyl ring, which in turn is connected to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic acids or their derivatives, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple ring systems and functional groups. The benzo[d]oxazole core, phenyl ring, and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in the molecule can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Molecular Structure Analysis

The compound has been a subject of study in the context of molecular structure analysis. Huang et al. (2021) synthesized similar boric acid ester intermediates with benzene rings, confirming their structures using various spectroscopic methods and X-ray diffraction. These structures were further studied using Density Functional Theory (DFT), demonstrating consistency between DFT-optimized molecular structures and crystal structures determined by X-ray diffraction. This indicates the compound's utility in structural and conformational analysis in chemical research (Huang et al., 2021).

Synthesis and Crystal Structure

The compound's synthesis process and crystal structure have been extensively studied. For instance, the synthesis, crystal structure, and vibrational properties of related compounds have been explored, highlighting the importance of this compound in the study of molecular synthesis and structure determination (Qing-mei Wu et al., 2021).

Fluorescence Probes for Detection

The compound has potential applications in developing fluorescence probes for detecting substances like hydrogen peroxide. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes using derivatives of the compound. They demonstrated the compound’s utility in creating “Off–On” fluorescence responses, important for detecting and imaging applications in chemical and biological contexts (Lampard et al., 2018).

Photophysical Properties and Antimicrobial Activity

The photophysical properties and potential antimicrobial activity of benzoxazole derivatives have been studied, suggesting the compound's relevance in developing new materials with specific light absorption and emission properties. These properties are crucial in applications like sensor development and antimicrobial research (K. Phatangare et al., 2013).

Cytotoxicity and Drug Development

While you requested to exclude drug use and dosage information, it's worth noting that related compounds have been evaluated for cytotoxicity and potential as antiproliferative agents. This underscores the compound's relevance in pharmacological and medicinal chemistry research, contributing to understanding how such compounds interact with biological systems (Burak Kuzu et al., 2022).

Safety and Hazards

Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole” could include further exploration of its synthesis, chemical reactivity, and potential applications in various fields. For instance, compounds with similar structures have been used in the preparation of materials for exciplex-OLEDs .

Biochemical Analysis

Biochemical Properties

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as 5-lipoxygenase-activating protein (FLAP), which is widely distributed within the central nervous system . The interaction between this compound and FLAP regulates the activation of the 5-lipoxygenase enzyme, influencing various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of FLAP, thereby affecting the production of leukotrienes, which are involved in inflammatory responses . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with FLAP involves binding to the active site of the enzyme, leading to inhibition of its activity . This inhibition results in decreased production of leukotrienes, thereby modulating inflammatory responses. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on inflammatory responses by inhibiting FLAP activity . At higher doses, toxic or adverse effects have been observed, including potential damage to cellular structures and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes such as FLAP, influencing the production of leukotrienes and other metabolites . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate various biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to specific compartments, influencing its accumulation and activity . The distribution of the compound within tissues also affects its overall efficacy and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is known to target specific compartments within the cell, such as the nucleus, where it can interact with transcription factors and other regulatory proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles . The precise localization of the compound within the cell is essential for its biological activity and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)14-11-9-13(10-12-14)17-21-15-7-5-6-8-16(15)22-17/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEPPSMSKKCZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 10 (4.45 g, 16 mmol), bis(pinacolate)diborane (4.09 g, 16.1 mmol), anhydrous potassium acetate (3.14 g, 32 mmol) and Pd(dppf)Cl2 (0.48 g, 0.66 mmol) in anhydrous 1,4-dioxane (80 mL) was degassed and the resulting mixture was heated at about 85° C. for about 48 hours under argon. After cooling to room temperature, the mixture was poured into ethyl acetate (˜200 mL) and filtered. The filtrate was absorbed on silica gel and purified by column chromatography (hexanes/ethyl acetate, 4:1) to give a white solid (Compound 28) (4.15 g, in 81% yield).
Name
Quantity
4.45 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(pinacolate)diborane
Quantity
4.09 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
catalyst
Reaction Step One
Yield
81%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole

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